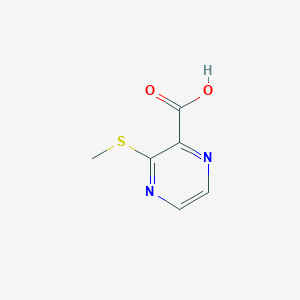
4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been synthesized using various methods, and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial and Cytotoxic Activity
A study by Devarasetty et al. (2016) synthesized various 6-oxopyrimidin-1(6H)-yl benzamide derivatives and evaluated their antibacterial and cytotoxicity. Some compounds demonstrated considerable antibacterial activity against specific bacteria and inhibited the growth of human tumor cell lines at micromolar concentrations (Devarasetty et al., 2016).
Crystal Structure Analysis
A new crystal of a related compound was synthesized and characterized through various methods, including X-ray single-crystal determination. This research is valuable for understanding the molecular structure and potential applications in materials science (Deng et al., 2014).
Anticancer Activity
Compounds analogous to 4-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide, such as 5-deazaaminopterin, have been shown to exhibit significant anticancer activity both in vitro and in vivo (Su et al., 1986).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds related to 6-oxopyrimidin-1(6H)-yl benzamide derivatives, demonstrating their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Fluorescent Properties
A study by Rangnekar and Shenoy (1987) synthesized derivatives including benzamide compounds and evaluated their fluorescent properties. This research has implications for the development of new materials with potential applications in imaging and diagnostics (Rangnekar & Shenoy, 1987).
Folate Metabolism Studies
Rosowsky et al. (1999) conducted a study on 5-deaza analogues, which are structurally related to 6-oxopyrimidin-1(6H)-yl benzamide derivatives, to understand their interactions with folate metabolism, particularly with the enzyme folylpolyglutamate synthetase (Rosowsky et al., 1999).
Inhibition of Dihydrofolate Reductase
Gangjee et al. (2000) synthesized compounds related to this compound and studied their inhibition of dihydrofolate reductase, an enzyme important in cancer treatment strategies (Gangjee et al., 2000).
Propiedades
IUPAC Name |
4-[[2-(5-methyl-6-oxopyrimidin-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-6-16-8-18(14(9)21)7-12(19)17-11-4-2-10(3-5-11)13(15)20/h2-6,8H,7H2,1H3,(H2,15,20)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQQAQILSQYBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
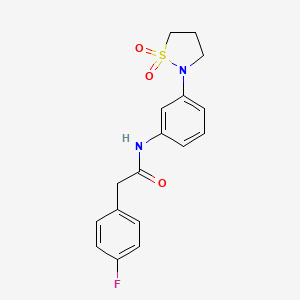
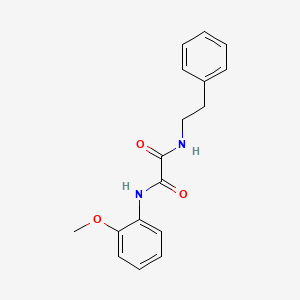
![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)
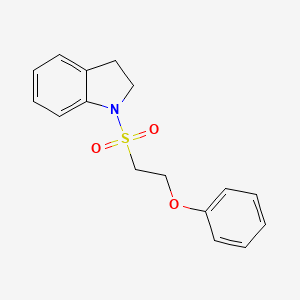
![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2362664.png)
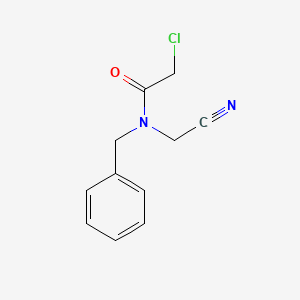
![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)
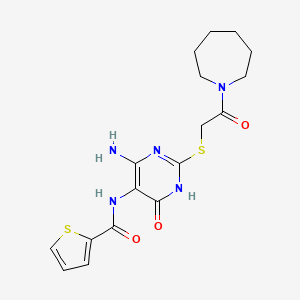
![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)

![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)

